molecular formula C7H14N2O B1391349 N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide CAS No. 550370-81-5

N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide

Cat. No. B1391349
M. Wt: 142.2 g/mol
InChI Key: KOEKUQRWTOSZOR-SSDOTTSWSA-N
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Description

“N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide” is a chemical compound . It is related to N-Methylacetamide, which is used to synthesize N-methyl-N-(3-thienyl)acetamide by reacting with 3-bromothiophene in the presence of a CuI catalyst and N, N′-dimethylethylenediamine .


Synthesis Analysis

The synthesis of compounds similar to “N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes an acetamide group .

Scientific Research Applications

1. Kappa-Opioid Receptor (KOR) Antagonist

N-Methyl-N-[(3R)-pyrrolidin-3-yl]acetamide derivatives have been studied for their role as kappa-opioid receptor (KOR) antagonists. For example, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a novel KOR antagonist with high affinity and selectivity. It demonstrated potential in treating depression and addiction disorders due to its antidepressant-like efficacy and its ability to attenuate stress-induced behavioral effects (Grimwood et al., 2011).

2. Synthesis of Opioid Kappa Agonists

The synthesis and biological evaluation of various N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide derivatives as opioid kappa agonists have been conducted. These compounds, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide, showed potent analgesic effects in animal models (Barlow et al., 1991).

3. Chemical Synthesis and Intermediates

The compound N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the preparation of antibiotics such as premafloxacin, has been synthesized via a stereoselective process. This showcases the chemical versatility of N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide derivatives in pharmaceutical synthesis (Fleck et al., 2003).

4. Synthesis of Fluorinated Derivatives

Research on the synthesis of fluorinated derivatives of sigma-1 receptor modulators, such as 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide, has been conducted. These compounds may have applications in neurological research and drug development (Kuznecovs et al., 2020).

5. Potential in Antiallergic Agents

N-Methyl-N-[(3R)-pyrrolidin-3-yl]acetamide derivatives have been synthesized and evaluated as potential antiallergic agents. These compounds showed promise in inhibiting histamine release and other allergic responses (Menciu et al., 1999).

6. Conformational Analysis in Drug Development

Conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, a series of N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide derivatives, has been utilized in the development of opioid kappa agonists. This analysis helps in understanding the structure-activity relationships critical for drug development (Costello et al., 1991).

properties

IUPAC Name

N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9(2)7-3-4-8-5-7/h7-8H,3-5H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEKUQRWTOSZOR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666204
Record name N-Methyl-N-[(3R)-pyrrolidin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide

CAS RN

550370-81-5
Record name N-Methyl-N-[(3R)-pyrrolidin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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